2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
2-(4-Chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine scaffold fused with a thione group at position 4. Key structural attributes include:
- 4-Chlorophenyl substituent at position 2, which may enhance lipophilicity and receptor-binding affinity.
- Methoxy group at position 9, influencing electronic properties and metabolic stability.
- Thione moiety at position 4, critical for hydrogen bonding and redox activity.
This compound belongs to the chromeno-pyrimidine family, a class known for diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant effects .
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYLDTBYPYKRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-amino-4-methoxyphenol can form an intermediate, which is then subjected to cyclization with thiourea to yield the desired compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound belonging to the chromeno-pyrimidine class of derivatives. It consists of a chromene moiety fused to a pyrimidine ring, with a thione functional group at the fourth position. The presence of the 3-chlorophenyl and methoxy substituents enhances its chemical properties and potential biological activity. These unique structural features contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that chromeno-pyrimidine derivatives exhibit a range of biological activities. These activities are attributed to the compound's ability to interact with specific biological pathways, although detailed mechanisms remain under investigation.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-amino-5-(4-chlorophenyl)-4-phenyl-2-thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine | Pyrano-pyrimidine derivative | Antimicrobial, antitumor |
| 6-(4-methoxyphenyl)-4-thioxo-1H-pyrimidin-2(5H)-one | Thioxo-pyrimidine | Hypoglycemic activity |
| 5-(4-hydroxyphenyl)-4-phenyldihydrochromeno[2,3-d]pyrimidine | Hydroxy-substituted chromene | Antitumor |
The uniqueness of 2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione lies in its specific combination of substituents (chlorophenyl and methoxy) that enhance its solubility and reactivity compared to other similar compounds. Furthermore, its thione functionality contributes distinct reactivity patterns not observed in other derivatives.
Related Chromenopyrimidine Derivatives
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological/pharmacological profiles:
Key Findings from Comparative Analysis
Role of the Thione Group
- The 4-thione moiety in the target compound and analogs (e.g., thieno[2,3-d]pyrimidine-4-thione , thiopyrano-thiazole IId ) is critical for redox modulation and enzyme inhibition. Thione-containing compounds exhibit enhanced anticancer and antimicrobial activities compared to oxo derivatives .
Impact of 4-Chlorophenyl Substitution
- The 4-chlorophenyl group at position 2 (target compound) or C5 (thieno-pyrimidine analogs) improves lipophilicity and cellular uptake. In thieno[2,3-d]pyrimidines, this substituent correlates with potent anticancer activity (e.g., compound 19b in outperformed doxorubicin) .
Methoxy Group Effects
- The 9-methoxy group in the target compound may reduce metabolic degradation compared to hydroxylated analogs (e.g., ’s 2-hydroxy-3-methoxyphenyl derivative) . Methoxy groups generally enhance stability without compromising hydrogen-bonding capacity.
Chromeno vs. Thieno/Thiopyrano Cores
- Chromeno[2,3-d]pyrimidines (target compound, 4c, 4e) show broader antioxidant and antibacterial activities , whereas thieno-pyrimidines and thiopyrano-thiazoles (e.g., IId ) excel in selective anticancer action due to sulfur-rich scaffolds improving DNA intercalation.
Biological Activity
2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. Its unique structural features, including a chromene moiety fused to a pyrimidine ring and a thione functional group, contribute significantly to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 353.81 g/mol. The presence of the chlorophenyl and methoxy substituents enhances its solubility and reactivity compared to other similar compounds.
Antimicrobial Activity
Research indicates that compounds within the chromeno-pyrimidine class exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antimycobacterial Effects : In vitro studies have shown that derivatives similar to this compound demonstrate substantial antibacterial activity against Gram-positive and Gram-negative bacteria. These include strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 7-amino-5-(4-chlorophenyl)-4-phenyl-2-thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine | Antimicrobial | |
| 6-(4-methoxyphenyl)-4-thioxo-1H-pyrimidin-2(5H)-one | Hypoglycemic |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cytotoxicity : In vitro assays have shown that the compound exhibits selective cytotoxic effects on certain cancer cell lines. For example, its activity against melanoma cells has been documented, indicating potential as an alternative chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with Nucleic Acids : It is hypothesized that the compound could bind to DNA or RNA structures, disrupting normal cellular functions.
Case Studies
Several case studies have highlighted the effectiveness of chromeno-pyrimidine derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited inhibition zones ranging from 16–26 mm against various microbial strains .
- Cytotoxic Effects on Melanoma Cells : Another investigation revealed that specific derivatives induced significant cell cycle arrest and reduced melanin production in melanoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
